1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrole Derivatives in Supramolecular Chemistry
Supramolecular capsules derived from calixpyrrole scaffolds, including compounds similar to 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, play a significant role in the field of chemistry. Calix[4]pyrroles are typically used units due to their ease of synthesis and structural analogy to calix[4]arenes. These compounds are crucial for constructing supramolecular capsules through various methods, such as direct or mediated rim-to-rim interactions and the chemical modification of pyrrole units to induce specific interactions for binding electron-poor guests (Ballester, 2011).
Role in Flavor and Aroma Chemistry
Compounds structurally related to this compound contribute significantly to the flavor and aroma chemistry, particularly in food and beverages. Branched chain aldehydes, which share a similar structural motif, are vital for creating specific flavors in food products. The understanding of their production, breakdown pathways, and the influence of microbial and food composition on these processes is essential for controlling desired flavor profiles in various food products (Smit, Engels, & Smit, 2009).
Applications in Organic Synthesis
The synthesis of heterocyclic compounds, a key area of organic chemistry, benefits from the reactivity patterns of pyrrole derivatives. The transition-metal-catalyzed reductive amination using hydrogen, which involves aldehydes or ketones reacting with amines, is an important method for synthesizing amines. Compounds similar to this compound can serve as intermediates in these reactions, highlighting their significance in the development of new pharmaceuticals and chemicals (Irrgang & Kempe, 2020).
Environmental and Health Applications
The study of carcinogen metabolites, such as those derived from tobacco, and their effects on health, is another area where related pyrrole compounds could be relevant. These studies aim to understand the metabolic pathways and potential health risks associated with exposure to various carcinogens. By examining the metabolites found in urine, researchers can gain insights into the exposure levels and metabolic processes of harmful substances, including those related to or structurally similar to pyrrole derivatives (Hecht, 2002).
Mechanism of Action
Target of Action
Similar compounds such as amitraz have been found to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
It’s worth noting that amitraz, a compound with a similar structure, works by interacting with the alpha-adrenergic and octopamine receptors, leading to overexcitation, paralysis, and death in insects .
Biochemical Pathways
Amitraz, a similar compound, is known to inhibit the synthesis of monoamine oxidases and prostaglandins .
Result of Action
Similar compounds like amitraz lead to overexcitation, paralysis, and death in insects .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-5-6-15(11(2)7-10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJASJOAHPXUCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358238 | |
Record name | 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328028-87-1 | |
Record name | 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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